Bromofluoroacetonitrile

Microwave spectroscopy Chiral analysis Nuclear quadrupole coupling

Bromofluoroacetonitrile (BFACN; IUPAC: 2-bromo-2-fluoroacetonitrile; CAS 96449-14-8) is a chiral, mixed-dihalogenated acetonitrile derivative with molecular formula C₂HBrFN and molecular weight 137.94 g·mol⁻¹. The compound belongs to the polyhaloacetonitrile class and features both bromine and fluorine substituents on the α-carbon (C-2), which serves as a stereogenic center.

Molecular Formula C2HBrFN
Molecular Weight 137.94 g/mol
CAS No. 96449-14-8
Cat. No. B1626413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromofluoroacetonitrile
CAS96449-14-8
Molecular FormulaC2HBrFN
Molecular Weight137.94 g/mol
Structural Identifiers
SMILESC(#N)C(F)Br
InChIInChI=1S/C2HBrFN/c3-2(4)1-5/h2H
InChIKeyPABLWEPPFMSACN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromofluoroacetonitrile (CAS 96449-14-8): Procurement-Relevant Identity, Class, and Physicochemical Baseline


Bromofluoroacetonitrile (BFACN; IUPAC: 2-bromo-2-fluoroacetonitrile; CAS 96449-14-8) is a chiral, mixed-dihalogenated acetonitrile derivative with molecular formula C₂HBrFN and molecular weight 137.94 g·mol⁻¹ [1]. The compound belongs to the polyhaloacetonitrile class and features both bromine and fluorine substituents on the α-carbon (C-2), which serves as a stereogenic center [2]. Its computed physicochemical profile includes a boiling point of 70.9 °C at 760 mmHg, density of 1.865 g·cm⁻³, XLogP3 of 1.2, and a topological polar surface area of 23.8 Ų [1]. BFACN is commercially available at purities of 95–98% from multiple international suppliers and is handled under hazard classifications R20/21/22 (harmful by inhalation, skin contact, and ingestion) and R36/37/38 (irritating to eyes, respiratory system, and skin) [3].

Why Generic Substitution Fails for Bromofluoroacetonitrile: The Dual-Halogen Differentiation Problem


Bromofluoroacetonitrile cannot be freely interchanged with mono-halogenated acetonitriles (bromoacetonitrile or fluoroacetonitrile) or with alternative mixed-halogen analogs (chlorofluoroacetonitrile, bromodifluoroacetonitrile, iodofluoroacetonitrile) because each halogen combination produces a fundamentally distinct reactivity profile, stereochemical capability, and electronic environment [1]. The bromine atom provides SN2 leaving-group reactivity at an intermediate rate between iodo- and chloro- analogs, while the fluorine atom simultaneously imparts metabolic stability, modulates lipophilicity (XLogP3 = 1.2 vs. 0.8 for bromoacetonitrile and ~0.4 for fluoroacetonitrile), and creates a stereogenic α-carbon absent in symmetrical analogs [2][3]. More critically, the Br/F combination on the same carbon is the essential structural prerequisite for forming Meyer's oxazine—the key intermediate for stereoselective Z-2-fluoro-2-alkenal synthesis—a transformation that neither bromoacetonitrile nor fluoroacetonitrile alone can support [4]. Substituting any analog therefore changes not only the rate of a given reaction but the accessible product space itself.

Product-Specific Quantitative Evidence Guide: Bromofluoroacetonitrile vs. Closest Analogs


Chirality and Spectroscopic Fingerprint: BFACN as the Simplest Chiral Polyhaloacetonitrile vs. Achiral Analogs

Bromofluoroacetonitrile possesses a single stereogenic carbon center (C-2 with H, Br, F, CN substituents), making it one of the simplest chiral organofluorine compounds amenable to gas-phase spectroscopic study. In contrast, bromoacetonitrile (CH₂BrCN), fluoroacetonitrile (CH₂FCN), and bromodifluoroacetonitrile (CBrF₂CN) are all achiral, lacking the necessary four different substituents on a single carbon [1]. The complete rotational spectrum of BFACN has been quantitatively characterized by chirped-pulse Fourier transform microwave spectroscopy: 264 distinct transitions were recorded for the ⁷⁹Br isotopologue and 239 transitions for the ⁸¹Br isotopologue in the 8–14 GHz region, and the complete ⁷⁹Br, ⁸¹Br, and ¹⁴N nuclear quadrupole coupling tensors were determined for the first time [1]. This dataset establishes BFACN as a benchmark chiral probe for developing and validating enantiomer-specific rotational spectroscopy methods, a capability that its achiral analogs fundamentally cannot provide [2].

Microwave spectroscopy Chiral analysis Nuclear quadrupole coupling Enantiomer-specific detection

Boiling Point and Volatility: ~84 °C Separation from Bromoacetonitrile Enables Distinct Purification Strategies

Bromofluoroacetonitrile exhibits a predicted boiling point of 70.9 °C at 760 mmHg and a density of 1.865 g·cm⁻³ [1]. Its closest mono-brominated analog, bromoacetonitrile (CAS 590-17-0), has an experimentally determined boiling point of 150–154.5 °C at 760 mmHg and density of ~1.722 g·cm⁻³, representing an approximately 80–84 °C boiling point depression upon introduction of the single fluorine substituent [2]. Fluoroacetonitrile (CAS 503-20-8) boils at 79–80 °C, placing BFACN approximately 9 °C lower . In the mixed-halogen series, chlorofluoroacetonitrile distills at ~66 °C (patent-reported), while iodofluoroacetonitrile has a predicted boiling point of 139.7 °C and bromodifluoroacetonitrile boils at only ~10.5 °C [3]. The substantial boiling point gap between BFACN and bromoacetonitrile is a direct consequence of fluorine substitution on the α-carbon, which reduces molecular polarizability and intermolecular interactions [1].

Purification Distillation Physicochemical property Process chemistry

Stereoselective Z-2-Fluoro-2-alkenal Synthesis: Exclusive Access to a Product Class Unavailable from Non-Fluorinated Analogs

Bromofluoroacetonitrile is the essential starting material for constructing Meyer's oxazine—specifically 2-(fluoromethyl)-4,4,6-trimethyl-1,3-oxazine—which, after quaternization with trimethyloxonium tetrafluoroborate and subsequent reduction with sodium borohydride at room temperature, delivers predominantly (Z)-2-fluoro-2-alkenals [1][2]. This three-step sequence (oxazine formation → methylation → NaBH₄ reduction) constitutes the only reported Wittig-type methodology for directly accessing Z-configured α-fluoro-α,β-unsaturated aldehydes from readily available aldehydes [2]. Critically, the fluorine atom incorporated at the α-position of the final alkenal product originates exclusively from the BFACN starting material and is retained throughout the synthetic sequence [1]. Neither bromoacetonitrile, fluoroacetonitrile, nor chlorofluoroacetonitrile can substitute in this role: bromoacetonitrile cannot provide the requisite fluorine for the alkenal product, while fluoroacetonitrile lacks the bromine leaving group needed for oxazine cyclization [3].

Stereoselective synthesis Fluorinated alkenals Wittig-type olefination Oxazine chemistry

SN2 Reactivity Positioning in the Haloacetonitrile Series: Br as Intermediate Leaving Group Between I and Cl with Fluorine Modulation

In a systematic study of α-halogenated acetonitrile reactivity, Dawson et al. (2010) established that iodo-, bromo-, and chloro-derivatives of acetonitrile all react with the model biological nucleophile glutathione (GSH) via the SN2 mechanism, with reactivity following the well-established order I > Br > Cl [1]. Each agent exhibited time-dependent toxicity values of approximately 100% in the Microtox® assay at 15, 30, and 45 min of exposure, confirming that SN2 reactivity dominated their toxicological profile [1]. Within this class-level framework, BFACN's bromine atom positions it at an intermediate SN2 reactivity level—more reactive than the chloro-analog (chlorofluoroacetonitrile) but less reactive (and therefore more selectively controllable) than the iodo-analog (iodofluoroacetonitrile) [1][2]. Concurrently, the fluorine substituent exerts a strong electron-withdrawing effect that increases the electrophilicity of the α-carbon beyond that of bromoacetonitrile alone, as demonstrated by the nuclear quadrupole coupling data showing that fluorination of the -CH₂CN group reduces the electric field gradient (qzz) at the bromine center compared to CH₂BrCN [3].

SN2 reactivity Electrophilicity Glutathione reactivity Nucleophilic substitution

Nitrogen Quadrupole Coupling Gradation: Quantitative Electronic Structure Positioning in the Haloacetonitrile Series

The nitrogen-14 nuclear quadrupole coupling constant (Xzz) provides a direct spectroscopic measurement of the electric field gradient at the nitrile nitrogen nucleus, which is exquisitely sensitive to the electronic environment imposed by α-substituents. For BFACN, the experimentally determined Xzz(¹⁴N) is −4.509 MHz, with individual tensor components Xaa = −1.4144(61), Xbb = −0.4795(76), and Xcc = 1.8939(45) MHz [1]. Comparative data across the haloacetonitrile series establishes a quantitative gradation: Xzz(N) decreases in magnitude along the sequence CF₃CN > CHF₂CN > CH₂FCN ≈ CHFICN ≈ CHBrFCN > CH₂BrCN > CH₃CN [2]. This places BFACN at an intermediate electronic position—more electron-withdrawing than bromoacetonitrile (CH₂BrCN) but comparable to fluoroiodoacetonitrile (CHFICN) and monofluoroacetonitrile (CH₂FCN) [2]. The decrease in Xzz magnitude upon progressive fluorination reflects increasing ionic character of the CN bond and reduced mesomeric contribution from the H⁺CH₂C=N⁻ form relative to the F⁺CF₂C=N⁻ form [2]. MP2/aug-cc-pVTZ calculations reproduce the experimental tensor within 2.0–2.4% RMS deviation, validating the computational model for predictive use [1].

Electronic structure Nuclear quadrupole coupling Electronegativity Computational validation

Halopyridine Building Block with Selective Reduction Capability: Patent-Documented Synthetic Utility Compared to Trichloroacetonitrile and Dichlorofluoroacetonitrile

Patent US4562009 (EP0143465B1) explicitly claims bromofluoroacetonitrile as a polyhaloacetonitrile building block for constructing halopyridines, pyridinols, and methylpyridines—compound classes of established importance as pharmaceutical and agricultural intermediates [1]. The general method involves copper(I) chloride-catalyzed addition of polyhaloacetonitriles (X₁X₂X₃CCN, where X₁ = Cl, Br, or I; X₃ = F, Cl, or Br) to olefins, followed by cyclization to halopyridines [1][2]. Example 2 of the patent provides a preparative-scale procedure: ethyl bromofluoroacetate (50 g, 0.27 mol) is converted to bromofluoroacetamide (35 g, 83% yield), which upon dehydration with P₂O₅ at 190 °C yields BFACN distilling at 75–95 °C (66% purity by ¹H NMR integration of the crude distillate) [1]. The critical advantage of BFACN over trichloroacetonitrile (the prototypical polyhaloacetonitrile in this chemistry) is the mixed Br/F substitution pattern: the bromine atom can be selectively reduced (e.g., using Cd amalgam in acidic acetonitrile as described in the patent) while the fluorine substituent is retained in the pyridine product, enabling access to 3-fluoropyridine derivatives that are inaccessible from all-chloro analogs [1].

Halopyridine synthesis Copper-catalyzed addition Olefin functionalization Agrochemical intermediates

Bromofluoroacetonitrile (CAS 96449-14-8): Evidence-Backed Research and Industrial Application Scenarios


Enantiomer-Specific Microwave Spectroscopy Method Development and Chiral Analysis Standards

Bromofluoroacetonitrile's well-characterized chiral rotational spectrum—264 transitions for ⁷⁹Br and 239 for ⁸¹Br with complete nuclear quadrupole coupling tensors—makes it an ideal benchmark molecule for developing and calibrating chirped-pulse Fourier transform microwave (CP-FTMW) spectrometers used in enantiomer-specific detection [1]. Academic and national metrology laboratories developing three-wave mixing or phase-sensitive chiral detection protocols can use BFACN as a lightweight, volatile, and computationally tractable chiral standard, a role that its achiral analogs (bromoacetonitrile, fluoroacetonitrile) cannot fulfill [1][2].

Stereoselective Synthesis of (Z)-α-Fluoro-α,β-Unsaturated Aldehydes for Medicinal Chemistry

Medicinal chemistry groups pursuing covalent inhibitor programs or fluorinated natural product analogs can employ BFACN as the sole starting material for the Kajjout–Smietana–Leroy–Rolando Z-2-fluoro-2-alkenal synthesis [3]. The three-step sequence (oxazine formation, methylation, NaBH₄ reduction) delivers Z-configured α-fluoro-enal products with compatibility toward common protecting groups and functionality derived from natural product aldehydes [3]. No alternative haloacetonitrile building block can access this product class through the same methodology, making BFACN procurement a gating item for this synthetic strategy [3].

Copper-Catalyzed Synthesis of 3-Fluoropyridine Agrochemical and Pharmaceutical Intermediates

Process chemistry teams synthesizing fluorinated pyridine scaffolds can utilize BFACN as the polyhaloacetonitrile component in Cu(I)-catalyzed olefin addition reactions, following the patent-documented procedures of Pews and Lysenko [4][5]. The mixed Br/F substitution pattern enables post-addition selective reduction of the bromine atom (e.g., Cd amalgam/acidic acetonitrile) while retaining the fluorine substituent in the final pyridine ring, providing access to 3-fluoropyridine regioisomers that trichloroacetonitrile-based routes cannot produce [4]. The preparative-scale synthesis of BFACN described in the patent (83% yield for the amide intermediate, crude distillate at 75–95 °C) provides a scalable entry point for kilogram-level campaigns [4].

Physicochemical Property Tuning in Fluorinated Building Block Selection for Parallel Synthesis Libraries

For medicinal chemistry groups conducting parallel synthesis or library enumeration where lipophilicity control is critical, BFACN's computed XLogP3 of 1.2 occupies a distinct and useful property space between fluoroacetonitrile (LogP ~0.4–0.48) and bromoacetonitrile (XLogP3 0.8) [6]. The approximately 84 °C boiling point depression relative to bromoacetonitrile also translates to practical advantages in automated parallel purification workflows, where lower-boiling intermediates are more readily removed by centrifugal evaporation [7]. When the synthetic sequence requires both a displaceable bromide for diversification and a metabolically stable C–F bond for pharmacokinetic optimization, BFACN combines these features in a single, commercially available building block [6].

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